![molecular formula C19H24O2 B1660690 2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol CAS No. 81910-71-6](/img/structure/B1660690.png)
2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol is an organic compound known for its unique structural properties and applications. It is characterized by the presence of tert-butyl groups and hydroxyl functionalities, which contribute to its stability and reactivity. This compound is often used in various industrial and scientific applications due to its antioxidant properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol typically involves the alkylation of phenolic compounds. One common method is the Friedel-Crafts alkylation, where tert-butyl groups are introduced to the phenol ring using tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same Friedel-Crafts alkylation but on a larger scale, with stringent control over reaction parameters to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated phenolic compounds.
科学研究应用
2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol is widely used in scientific research due to its antioxidant properties. It is employed in:
Chemistry: As a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: In studies related to oxidative stress and its impact on cellular functions.
Medicine: As a potential therapeutic agent for diseases related to oxidative damage.
Industry: In the production of plastics, rubber, and other materials to enhance their durability and lifespan.
作用机制
The antioxidant mechanism of 2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol involves the donation of hydrogen atoms from the hydroxyl group to free radicals, thereby neutralizing them. This process prevents the free radicals from causing oxidative damage to cells and materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, while the pathways involved are primarily related to redox reactions.
相似化合物的比较
Similar Compounds
Butylated Hydroxytoluene (BHT): Another phenolic antioxidant with similar applications.
Butylated Hydroxyanisole (BHA): Used as a food preservative and antioxidant.
Tert-Butylhydroquinone (TBHQ): Known for its strong antioxidant properties.
Uniqueness
2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol is unique due to its specific structural arrangement, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its solubility and effectiveness in various applications compared to other similar compounds.
属性
CAS 编号 |
81910-71-6 |
|---|---|
分子式 |
C19H24O2 |
分子量 |
284.4 g/mol |
IUPAC 名称 |
2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C19H24O2/c1-12-6-7-17(20)14(8-12)11-15-9-13(2)10-16(18(15)21)19(3,4)5/h6-10,20-21H,11H2,1-5H3 |
InChI 键 |
AQADVFQTWTZWGB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)O |
规范 SMILES |
CC1=CC(=C(C=C1)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


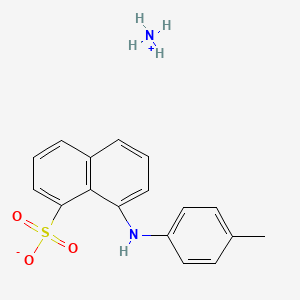
![[(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1660608.png)
![1-Phenyl-5-[3-(1-phenyltetrazol-5-yl)sulfanylpropylsulfanyl]tetrazole](/img/structure/B1660611.png)
![3-Azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,13,15,17(21),18-decaen-12-one](/img/structure/B1660612.png)
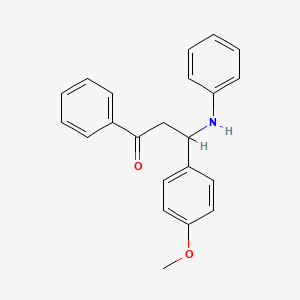
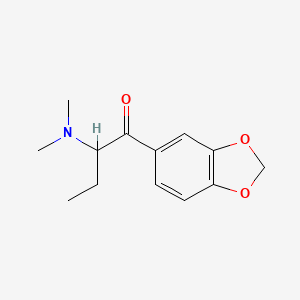
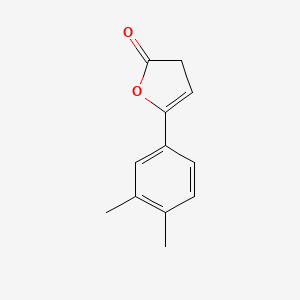
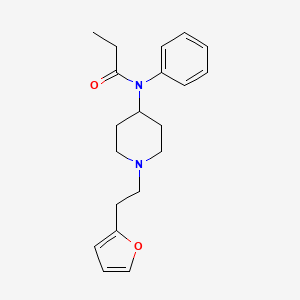



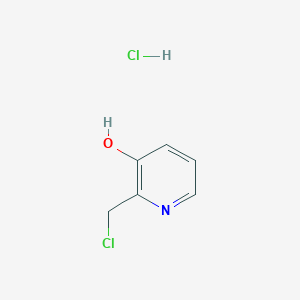
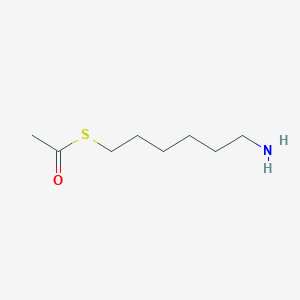
![3,4,5-triethoxy-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B1660631.png)
